molecular formula C20H22N4O5S B2408510 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905679-70-1

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2408510
CAS No.: 905679-70-1
M. Wt: 430.48
InChI Key: UDXGNWZVLWNUOT-UHFFFAOYSA-N
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Description

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Surface Analysis

Research on derivatives of 1,3,4-oxadiazole and sulfonamide, like "4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives," demonstrates the utility of these compounds in crystallography and surface analysis. These compounds have been characterized by spectral studies and X-ray diffraction, revealing intermolecular hydrogen bonds and quantification of intercontacts using Hirshfeld surfaces. Such compounds also exhibit promising antibacterial and antioxidant activities, indicating potential biomedical applications (Karanth et al., 2019).

Polymer Science

In polymer science, derivatives containing the 1,3,4-oxadiazole unit have been synthesized for their promising material properties. For instance, aromatic polyamide-hydrazides containing sulfone-ether linkages have been developed, showcasing good mechanical strength, hydrophilicity, and thermal stability, making them suitable for film casting and potentially for high-performance materials (Mohamed & Fahmy, 2009).

Enzyme Inhibition for Therapeutic Applications

Compounds with the 1,3,4-oxadiazole motif have been explored for their enzyme inhibition properties, particularly against carbonic anhydrases. These enzymes are therapeutic targets for conditions like glaucoma, epilepsy, and cancer. Novel acridine-acetazolamide conjugates show potent inhibition of carbonic anhydrases, indicating the therapeutic potential of such derivatives (Ulus et al., 2016).

Molecular Docking and Drug Design

The structural framework of 1,3,4-oxadiazole and sulfonamide derivatives also facilitates their application in drug design, demonstrated through molecular docking studies. These studies help in understanding the interaction of compounds with biological targets, guiding the design of molecules with enhanced therapeutic efficacy. For example, benzenesulfonamide derivatives have been subjected to molecular docking and DFT calculations, underscoring their potential in the design of novel drugs (Fahim & Shalaby, 2019).

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-13-10-14(2)12-24(11-13)30(26,27)16-7-5-15(6-8-16)18(25)21-20-23-22-19(29-20)17-4-3-9-28-17/h3-9,13-14H,10-12H2,1-2H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXGNWZVLWNUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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